Kinase Selectivity Profile: Class-Level Precedent for KIT/PDGFRA Mutant Selectivity Over Wild-Type Isoforms
No direct kinase profiling data exists for Ethyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate (CAS 1203112-84-8). However, the N4-(6-phenylpyrimidin-4-yl)piperazine core present in this compound is identical to the core of compound 4 from Shallal et al. (2011), which demonstrated selective inhibition of oncogenic KIT and PDGFRA mutants relative to their wild-type counterparts in a commercially available kinase panel [1]. This selectivity was not observed for other piperazinylpyrimidines within the same series that carried alternative N1 substituents, underscoring the contribution of the N1-carboxylate motif to the kinase-binding pharmacophore [1]. In contrast, the common comparator building block tert-butyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate (CAS 1143578-12-4) has no reported kinase profiling data and carries a Boc group that is acid-labile, which fundamentally alters its suitability for synthetic elaboration in medicinal chemistry workflows .
| Evidence Dimension | Kinase selectivity (mutant vs. wild-type PDGFR family kinases) |
|---|---|
| Target Compound Data | No direct data. Core substructure (6-phenylpyrimidin-4-yl-piperazine) present in compound 4; compound 4 preferentially bound/inhibited KIT and PDGFRA mutants over wild-type isoforms [1]. |
| Comparator Or Baseline | Compound 4 (Shallal et al. 2011, exact structure undisclosed but shares 6-phenylpyrimidin-4-yl-piperazine core) vs. series compounds 15 and 16, which showed different kinase subfamily preferences (CK1, RAF) [1]. |
| Quantified Difference | Not quantified for target compound. For compound 4, qualitative preference for PDGFR family mutant kinases reported. No IC50 or Kd values publicly available for the target compound. |
| Conditions | Kinase profiling panel (DiscoverX or similar commercial service); cellular growth inhibition in NCI-60 panel with MDA-MB-468 identified as most sensitive cell line [1]. |
Why This Matters
Procurement of the specific ethyl carbamate derivative, rather than the tert-butyl analog, is justified if the synthetic objective requires a stable, non-acid-labile N1 substituent that preserves the kinase-binding orientation associated with mutant-selective PDGFR family inhibition.
- [1] Shallal HM, Russu WA. Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives. Eur J Med Chem. 2011 Jun;46(6):2043-57. doi: 10.1016/j.ejmech.2011.02.057. PMID: 21429632. View Source
